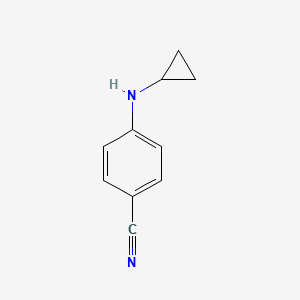

4-(Cyclopropylamino)benzonitrile

Description

Properties

IUPAC Name |

4-(cyclopropylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZXUUVOVQTNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651420 | |

| Record name | 4-(Cyclopropylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019607-55-6 | |

| Record name | 4-(Cyclopropylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Cyclopropylamine Moiety in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-(Cyclopropylamino)benzonitrile

This compound is a vital chemical intermediate whose value is intrinsically linked to the unique properties of the cyclopropylamine scaffold. The cyclopropyl group is a "bioisostere" of larger, more flexible groups, often used by medicinal chemists to enhance the metabolic stability, potency, and pharmacokinetic properties of drug candidates.[1] Its rigid, three-dimensional structure can lock a molecule into a specific conformation, improving its binding affinity to biological targets. Consequently, synthetic routes to molecules like this compound, which combine this valuable motif with a versatile benzonitrile handle, are of paramount importance to researchers in drug development and materials science.

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. Moving beyond simple procedural lists, we will explore the mechanistic underpinnings of each method, rationalize the selection of reagents and conditions, and provide detailed, field-tested protocols suitable for a research and development setting.

Core Synthetic Strategies: A Comparative Analysis

The formation of the C-N bond between the aromatic ring and the cyclopropylamine nitrogen is the central challenge in synthesizing the target molecule. Three principal methodologies have proven effective: Palladium-Catalyzed Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and the classic Copper-Catalyzed Ullmann Condensation.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, renowned for its broad substrate scope and functional group tolerance.[2] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, traditional methods for C-N bond formation.[2]

Mechanistic Rationale and Causality

The reaction proceeds via a well-established catalytic cycle. The choice of each component is critical and interdependent, designed to facilitate the key steps of oxidative addition and reductive elimination.

-

Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts are often designed for air stability and high activity.[1] They readily form the active Pd(0) species in situ.

-

Phosphine Ligand: This is arguably the most crucial component. Sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are essential. Their bulk promotes the formation of a monoligated palladium complex, which undergoes reductive elimination more rapidly, increasing turnover frequency and preventing side reactions.[2]

-

Aryl Halide: Aryl bromides and chlorides are common starting materials. While aryl iodides are more reactive, they are also more expensive. Aryl chlorides are often preferred in industrial settings due to lower cost, though they require more active catalyst systems.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the resulting ammonium salt after initial coordination), forming the palladium-amido complex necessary for reductive elimination. Sodium or potassium tert-butoxide is frequently used for this purpose.[3]

Visualizing the Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylamino)benzonitrile

Abstract

4-(Cyclopropylamino)benzonitrile is a substituted aromatic nitrile that has garnered interest within the pharmaceutical and chemical research sectors. Its structure combines the benzonitrile moiety, a versatile precursor and pharmacophore, with a cyclopropylamine group, a structural element known to confer favorable metabolic stability and conformational rigidity in drug candidates.[1][2] This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. We present key data on its molecular identity, lipophilicity, and spectral characteristics. Furthermore, this document details robust, field-proven experimental protocols for its analytical characterization, offering researchers, scientists, and drug development professionals a vital resource for its application and study.

Molecular Identity and Core Physical Properties

Accurate identification and understanding of the basic physical properties are foundational to all subsequent experimental work. This compound is a solid at room temperature and requires specific storage conditions to maintain its integrity.[3]

| Property | Value | Source |

| CAS Number | 1019607-55-6 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |

| Molecular Weight | 158.20 g/mol | [3][4][5] |

| IUPAC Name | This compound | [4] |

| InChI Key | SHZXUUVOVQTNCK-UHFFFAOYSA-N | [3][4] |

| SMILES | C1CC1NC2=CC=C(C=C2)C#N | [4] |

| Physical Form | Solid | [3][4] |

| Typical Purity | ≥98% | [3][4] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |

Key Physicochemical Parameters for Drug Discovery

The developability of a chemical entity into a therapeutic agent is heavily influenced by its physicochemical properties. Parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Estimated Value | Scientific Rationale & Implication |

| Lipophilicity (XLogP3) | ~2.5 | This predicted value, based on the closely related analog 4-(propylamino)benzonitrile, indicates moderate lipophilicity.[6] A LogP in this range is often considered optimal for balancing aqueous solubility with cell membrane permeability, suggesting a favorable absorption profile for this compound. |

| Aqueous Solubility | Low | While specific experimental data is not readily available, the predominantly non-polar aromatic and cyclopropyl structures suggest low solubility in water. The presence of a hydrogen bond donor (amine) and acceptor (nitrile) allows for solubility in polar organic solvents like DMSO and methanol. |

| Acidity/Basicity (pKa) | ~4-5 (Amine) | The secondary aniline-type amine is the primary basic center. Its pKa is estimated to be in the range of 4-5, typical for N-alkylanilines. This implies that the compound will be partially protonated at physiological pH, which can influence its interaction with biological targets and its solubility characteristics. |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the rigorous assessment of purity. The following workflow represents a validated system for the characterization of this compound and related N-substituted benzonitriles.[7][8]

Caption: Standard analytical workflow for identity and purity confirmation.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for quantifying the purity of small organic molecules. The choice of a C18 column is driven by the compound's moderate polarity, ensuring good retention and separation from potential non-polar or polar impurities. UV detection is ideal due to the strong chromophore of the benzonitrile system.

Self-Validating Protocol:

-

System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a variable wavelength UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-15 min: 10% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% to 10% B

-

19-25 min: Hold at 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Injection Volume: 10 µL.

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Molecular Weight and Identity: Mass Spectrometry (MS)

Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight. Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) is particularly suitable for relatively volatile and thermally stable molecules like this, offering reproducible fragmentation patterns for structural confirmation.[7]

Self-Validating Protocol:

-

System: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Temperature Program:

-

Initial: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Inlet Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Expected Results:

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 158.1, corresponding to the molecular formula C₁₀H₁₀N₂.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyclopropyl group or other characteristic cleavages.

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. The predicted chemical shifts are based on extensive spectral libraries of similar benzonitrile and aniline derivatives.[9][10][11]

Self-Validating Protocol:

-

System: Bruker 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

-

¹H NMR Acquisition:

-

Expected Resonances (in CDCl₃):

-

δ 7.3-7.5 (d, 2H): Aromatic protons ortho to the nitrile group.

-

δ 6.6-6.8 (d, 2H): Aromatic protons ortho to the amine group.

-

δ ~4.5-5.5 (br s, 1H): N-H proton.

-

δ ~2.5-2.7 (m, 1H): Cyclopropyl C-H proton.

-

δ ~0.8-1.0 (m, 2H): Cyclopropyl C-H₂ protons.

-

δ ~0.5-0.7 (m, 2H): Cyclopropyl C-H₂ protons.

-

-

-

¹³C NMR Acquisition:

-

Expected Resonances (in CDCl₃):

-

δ ~148-150: Aromatic C-N.

-

δ ~133-135: Aromatic C-H (ortho to nitrile).

-

δ ~118-120: Nitrile (C≡N).

-

δ ~112-114: Aromatic C-H (ortho to amine).

-

δ ~100-102: Aromatic C-CN.

-

δ ~30-32: Cyclopropyl C-H.

-

δ ~6-8: Cyclopropyl C-H₂.

-

-

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and effective method for confirming the presence of key functional groups. The nitrile and secondary amine groups have highly characteristic absorption frequencies.

Self-Validating Protocol:

-

System: PerkinElmer Spectrum Two or equivalent with an ATR (Attenuated Total Reflectance) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect spectrum from 4000 to 650 cm⁻¹.

-

Expected Absorption Bands:

-

~3400 cm⁻¹: N-H stretch (secondary amine).

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~2225 cm⁻¹: C≡N stretch (nitrile). This is a sharp, strong, and highly diagnostic peak.

-

~1610 cm⁻¹: Aromatic C=C bending.

-

~1520 cm⁻¹: N-H bending.

-

~1250 cm⁻¹: Aryl C-N stretch.

-

Synthesis and Reactivity Considerations

A plausible and common laboratory synthesis for this compound involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with cyclopropylamine, often catalyzed by a strong base, or through palladium-catalyzed Buchwald-Hartwig amination.

Caption: Common synthetic pathway to the target compound.

Reactivity Insights:

-

Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to the corresponding benzamide or benzoic acid under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group), providing a route to other derivatives.[12]

-

Secondary Amine: The amine is nucleophilic and can undergo further reactions such as acylation or alkylation. Its presence is key to the molecule's potential biological activity and also its acid-base properties.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[3]

-

Signal Word: Danger.[3]

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has detailed the core physicochemical properties and analytical methodologies for this compound. The compound's moderate lipophilicity and structural features make it a molecule of significant interest for medicinal chemistry and drug discovery programs. The provided protocols for HPLC, GC-MS, NMR, and FTIR offer a robust framework for its quality control and structural verification, ensuring data integrity for researchers. A thorough understanding of these properties is the critical first step in unlocking the full potential of this versatile chemical scaffold.

References

- Benchchem. A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.

-

PubChem. Benzonitrile, 4-(4-propyl-1-cyclohexen-1-yl)-. PubChem Compound Summary for CID 597777. Available from: [Link]

-

Wiley-VCH. Supporting Information for an article. Available from: [Link]

-

PubChem. 4-(Propylamino)benzonitrile. PubChem Compound Summary for CID 22353782. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Fisher Scientific. This compound, 98%, Thermo Scientific. Product Page. Available from: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available from: [Link]

-

PubChemLite. 4-[(cyclopropylamino)methyl]benzonitrile hydrochloride (C11H12N2). Available from: [Link]

-

CP Lab Safety. This compound, 98% Purity, C10H10N2, 100 grams. Product Page. Available from: [Link]

-

PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available from: [Link]

-

ChemRxiv. Synthesis, Characterizations and Chemometric Analysis Approach of Nitrile Functionalized Asymmetrical Dinuclear Silver(I) Di-N. Available from: [Link]

-

BMRB. bmse000284 Benzonitrile. Available from: [Link]

-

Sciencemadness Wiki. Benzonitrile. Available from: [Link]

-

MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available from: [Link]

-

Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]

-

PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Available from: [Link]

-

National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

Sources

- 1. longdom.org [longdom.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1019607-55-6 [sigmaaldrich.com]

- 4. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. parchem.com [parchem.com]

- 6. 4-(Propylamino)benzonitrile | C10H12N2 | CID 22353782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 12. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

The Strategic Intermediate: A Technical Guide to 4-(Cyclopropylamino)benzonitrile in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the identification of certain molecular scaffolds that consistently impart desirable biological activity. 4-(Cyclopropylamino)benzonitrile (CAS No. 1019607-55-6), a seemingly unassuming aromatic nitrile, has emerged as a critical building block in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. Its unique combination of a rigid, strained cyclopropyl group and a cyano-substituted aniline core provides a versatile platform for constructing complex molecules that interact with high affinity and specificity with key biological targets. This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal role in the development of next-generation pharmaceuticals. For researchers and drug development professionals, understanding the chemistry and strategic application of this intermediate is key to unlocking new therapeutic possibilities.

Physicochemical Properties and Handling

This compound is a solid at room temperature with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol .[1][2] Proper handling is crucial, as the compound is classified as hazardous, with warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing skin and serious eye irritation.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1019607-55-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][4] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Physical Form | Solid | [1][5] |

| Boiling Point | 321.6±25.0 °C (Predicted) | [5] |

| Density | 1.13±0.1 g/cm³ (Predicted) | [5] |

| Storage | Room temperature, sealed in dry, dark place | [1][6] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is typically achieved through modern cross-coupling reactions, which offer high efficiency and broad functional group tolerance. The two primary strategies involve Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4][7] This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.

Causality of Experimental Choices:

-

Aryl Halide Choice: 4-Bromobenzonitrile or 4-iodobenzonitrile are often preferred due to their higher reactivity in the oxidative addition step compared to 4-chlorobenzonitrile.

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is crucial. The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[8]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and regenerate the active catalyst.[8]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and the chosen phosphine ligand (0.02-0.10 eq).

-

Add anhydrous toluene to dissolve the solids.

-

Add cyclopropylamine (1.2-1.5 eq) followed by sodium tert-butoxide (1.5-2.0 eq).

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly when the aromatic ring is activated by a strong electron-withdrawing group, such as the nitrile (cyano) group.[5] In this case, 4-fluorobenzonitrile is the ideal starting material.

Causality of Experimental Choices:

-

Aryl Halide Choice: The fluoride leaving group is highly favored in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The C-F bond cleavage is typically the rate-determining step.[9]

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[5]

-

Base: A base like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) is used to scavenge the HF formed during the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

To a reaction vessel, add 4-fluorobenzonitrile (1.0 eq), cyclopropylamine (1.5-2.0 eq), and potassium carbonate (2.0-3.0 eq).

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 100-140 °C. The reaction can often be accelerated using microwave irradiation.[10]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer multiple times with water to remove DMSO, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography.

Caption: Key synthetic routes to this compound.

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

The true value of this compound lies in its application as a strategic intermediate in the synthesis of highly selective and potent drug candidates. The cyclopropylamino moiety is a privileged group in medicinal chemistry, known for improving metabolic stability and binding affinity.[11] This scaffold is particularly prominent in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myeloproliferative neoplasms.[12][13]

Case Study: The JAK-STAT Signaling Pathway and Ruxolitinib

The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and inflammation.[1][5][6] Dysregulation of this pathway is implicated in various diseases, including rheumatoid arthritis and myelofibrosis.[5][6] JAK inhibitors, such as Ruxolitinib, function by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins and downregulating the inflammatory response.[12]

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

While patents for Ruxolitinib describe its synthesis from intermediates like 3-cyclopentyl-3-oxopropionitrile,[11][14][15] the this compound scaffold represents a closely related and highly valuable structural motif for the discovery of novel JAK inhibitors. The synthesis of such inhibitors would involve the elaboration of the benzonitrile core into a heterocyclic system that mimics the pyrrolo[2,3-d]pyrimidine of Ruxolitinib, while retaining the crucial cyclopropylamino group for interaction with the kinase hinge region.

Structure-Activity Relationship (SAR) Insights

The cyclopropyl group is critical for activity in many kinase inhibitors. Its rigid, three-dimensional nature helps to orient the molecule correctly within the ATP binding pocket, often forming favorable hydrophobic interactions. The nitrogen atom of the amino group typically acts as a hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase. The benzonitrile moiety serves as a versatile anchor that can be readily functionalized to build out the rest of the inhibitor, targeting other regions of the active site to enhance potency and selectivity.[16][17]

Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development

Beyond kinase inhibition, the aminobenzonitrile scaffold is also a key feature in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes.[18][19] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[20][21] By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to improved glycemic control with a low risk of hypoglycemia.[20][21]

The nitrile group in many DPP-4 inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme, contributing to their high potency. The amino group and the aromatic ring engage in other critical interactions within the active site pockets. While specific examples starting from this compound are not as prominent as in the JAK inhibitor field, the fundamental pharmacophoric elements make it a highly attractive starting point for the design of novel DPP-4 inhibitors.

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through robust and scalable methods like the Buchwald-Hartwig amination and SNAr, provides ready access to a scaffold that is pre-validated for interaction with critical therapeutic targets. The proven success of the cyclopropylamino and aminobenzonitrile motifs in marketed drugs, particularly JAK inhibitors, underscores the immense potential of this compound as a starting point for the development of new chemical entities. As researchers continue to explore the chemical space around this privileged core, it is highly probable that this compound will be instrumental in the creation of the next generation of targeted therapies for a wide range of diseases, from autoimmune disorders and cancers to metabolic diseases.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

-

PubChem. 3-Amino-4-(cyclopropylamino)benzonitrile. [Link]

-

Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. PMC - NIH. [Link]

-

Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews | Oxford Academic. [Link]

-

DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. [Link]

- Google Patents.

-

Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

-

Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds. PubMed. [Link]

- Google Patents. Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. [Link]

-

Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. [Link]

-

Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. PMC. [Link]

-

Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. PMC - NIH. [Link]

-

Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]

-

Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. NIH. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

- Google Patents.

-

Graphical synthetic routes of tofacitinib. ResearchGate. [Link]

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. [Link]

-

Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PMC - NIH. [Link]

-

Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Patsnap Eureka. [Link]

-

Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate. Patsnap Eureka. [Link]

-

Activity of 8-purine derivative as DPP-4 inhibitor. DDDT - Dove Medical Press. [Link]

-

Four step synthetic cycle for benzonitrile/benzamide synthesis. ResearchGate. [Link]

-

Baricitinib. Wikipedia. [Link]

-

Preparation method of aminobenzonitrile. Eureka | Patsnap. [Link]

-

Baricitinib. PubChem - NIH. [Link]

-

The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. [Link]

-

Baricitinib (CAS No: 1187594-09-7) API Intermediate Manufacturers. apicule. [Link]

-

Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology. [Link]

- Google Patents. Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.

-

(3R)-3-(3-Hydroxycyclopentyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile. PubChem. [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]

- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 4. Video: The JAK-STAT Signaling Pathway [jove.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 10. This compound | 1019607-55-6 [sigmaaldrich.com]

- 11. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Baricitinib - Wikipedia [en.wikipedia.org]

- 14. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 15. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]

- 16. Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-(Cyclopropylamino)benzonitrile

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of 4-(Cyclopropylamino)benzonitrile, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages foundational principles of spectroscopy and comparative data from structurally related analogs to present a highly accurate, predicted spectral profile. This includes detailed interpretations of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of these spectra, ensuring researchers can confidently characterize this molecule. This work is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds.

Introduction: The Structural Significance of this compound

This compound (C₁₀H₁₀N₂) is a bifunctional molecule of significant interest, incorporating a reactive nitrile group and a secondary cyclopropylamine moiety on a benzene ring. The nitrile group is a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles, while the cyclopropylamine scaffold is a prevalent motif in numerous pharmacologically active compounds, valued for its ability to modulate metabolic stability and binding affinity.

Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed roadmap for the interpretation of the spectral data of this compound and the experimental logic behind acquiring high-quality data.

Predicted Spectroscopic Profile

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its constituent functional groups—a 1,4-disubstituted benzene ring, a cyclopropyl group, a secondary amine, and a nitrile group—and by drawing parallels with the known spectral data of analogs like 4-aminobenzonitrile and cyclopropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopropyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons ortho to the electron-withdrawing nitrile group are deshielded and appear downfield. They will appear as a doublet due to coupling with H-2 and H-6. |

| ~6.60 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-donating amino group are shielded and appear upfield. They will appear as a doublet due to coupling with H-3 and H-5. |

| ~5.5-6.0 | Broad Singlet | 1H | N-H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can be concentration and solvent dependent. |

| ~2.50 | Multiplet | 1H | CH (Cyclopropyl) | The methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the adjacent methylene protons. |

| ~0.90 | Multiplet | 2H | CH₂ (Cyclopropyl) | The two methylene protons adjacent to the methine proton will appear as a multiplet. |

| ~0.60 | Multiplet | 2H | CH₂ (Cyclopropyl) | The other two methylene protons of the cyclopropyl ring will also appear as a multiplet. The two sets of methylene protons are diastereotopic and will have different chemical shifts. |

Predicted in CDCl₃ solvent.

Diagram 1: Structural Assignment of ¹H NMR Signals

Caption: Predicted ¹H NMR assignments for this compound.

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-1 (Aromatic) | The carbon atom bonded to the nitrogen (C-1) is significantly deshielded due to the electron-donating effect of the amino group. |

| ~133 | C-3, C-5 (Aromatic) | The aromatic carbons ortho to the nitrile group are deshielded. |

| ~120 | CN (Nitrile) | The carbon of the nitrile group typically appears in this region. |

| ~114 | C-2, C-6 (Aromatic) | The aromatic carbons ortho to the amino group are shielded. |

| ~100 | C-4 (Aromatic) | The carbon atom bonded to the nitrile group (C-4) is deshielded, but less so than C-1. |

| ~30 | CH (Cyclopropyl) | The methine carbon of the cyclopropyl group. |

| ~15 | CH₂ (Cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl group. Due to the symmetry of the free rotation, they might appear as a single peak. |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Medium | N-H Stretch | Characteristic of a secondary amine. The peak may be broad. |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |

| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the cyclopropyl group. |

| ~2225 | Strong | C≡N Stretch | A very characteristic and strong absorption for a nitrile group conjugated with an aromatic ring. |

| ~1610, ~1520 | Strong | C=C Stretch | Aromatic ring stretching vibrations. |

| ~830 | Strong | C-H Bend | Out-of-plane bending for a 1,4-disubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound (Molecular Weight: 158.20 g/mol ), electron ionization (EI) would likely lead to the following key fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Rationale |

| 158 | [M]⁺• | The molecular ion peak, corresponding to the intact molecule with one electron removed. |

| 157 | [M-H]⁺ | Loss of a hydrogen radical, likely from the N-H or the cyclopropyl methine position. |

| 130 | [M-C₂H₄]⁺• | A common fragmentation for cyclopropylamines, involving the loss of ethene from the cyclopropyl ring. |

| 117 | [M-C₃H₅]⁺ | Loss of the cyclopropyl radical. |

| 103 | [C₇H₅N]⁺• | This fragment corresponds to a benzonitrile radical cation, resulting from the cleavage of the C-N bond between the aromatic ring and the amino group. This is expected to be a prominent peak due to the stability of the fragment. |

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following experimental protocols are recommended.

NMR Spectroscopy Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram 3: NMR Data Acquisition and Processing Workflow

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its speed and sensitivity.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or clean ATR crystal/KBr pellet).

-

Place the sample in the IR beam path.

-

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Acquisition

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this small, relatively volatile molecule. A high-resolution mass spectrometer (HRMS) can provide exact mass measurements, confirming the elemental composition.

-

Sample Introduction:

-

Direct Insertion Probe (DIP): The solid sample is placed in a capillary tube and heated to volatilize it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used for separation and introduction into the mass spectrometer.

-

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features and compare them with the predicted fragments.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and comparative analysis, offers a robust framework for researchers to identify and characterize this important molecule. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data. By synthesizing technical accuracy with field-proven insights, this guide aims to empower scientists in their research and development endeavors involving this versatile chemical entity.

References

There are no direct experimental spectral data references for this compound available in the public domain. The predictions and interpretations in this guide are based on established principles of organic spectroscopy and data from analogous compounds found in the following general resources:

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The 4-(Cyclopropylamino)benzonitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The 4-(cyclopropylamino)benzonitrile moiety has emerged as a "privileged scaffold" in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of biological targets. Its unique combination of a rigid, three-dimensional cyclopropyl group and an electron-withdrawing nitrile function contributes to favorable binding interactions, metabolic stability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the known biological activities of derivatives containing this core structure. We will delve into their mechanisms of action as potent enzyme inhibitors and receptor modulators, detail the experimental protocols used for their evaluation, and present key structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

In the landscape of medicinal chemistry, certain chemical motifs consistently appear in a wide range of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, distinct biological targets. The this compound core is a prime example. The cyclopropylamine group, particularly when it is a trans-2-arylcyclopropylamine, can act as a bioisostere for a protonated amine, but with a fixed conformation that can enhance binding affinity and selectivity.[1][2] Furthermore, this group is recognized as a key pharmacophore for inhibiting flavin adenine dinucleotide (FAD)-dependent amine oxidases.[2] The benzonitrile group often serves as a key hydrogen bond acceptor or occupies specific pockets within a target protein, contributing significantly to the molecule's overall potency and properties.[3] This guide will systematically explore the major therapeutic areas where this scaffold has made a significant impact.

Part 1: Epigenetic Modulation - The Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the most significant applications of this compound derivatives is in the field of oncology, specifically as inhibitors of Lysine-Specific Demethylase 1 (LSD1).

Mechanism of Action: Reversing Aberrant Gene Silencing in Cancer

LSD1 (also known as KDM1A) is a FAD-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4me1/2, LSD1 typically represses transcription, while its action on H3K9me1/2 can activate transcription. In many cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, LSD1 is overexpressed.[1][4] This overexpression leads to the aberrant silencing of tumor suppressor genes and differentiation pathways, promoting cancer cell proliferation and survival.[1][2]

Derivatives containing the cyclopropylamine moiety function as mechanism-based irreversible inhibitors.[2] They act as substrates for LSD1, which, in its attempt to oxidize the amine, generates a reactive intermediate that covalently binds to and inactivates the FAD cofactor.[2] This irreversible inhibition provides a durable pharmacodynamic effect, making these compounds highly attractive as anticancer agents.

Caption: Role of LSD1 in gene silencing and its inhibition by cyclopropylamine derivatives.

Structure-Activity Relationship (SAR) and In Vitro Potency

Extensive medicinal chemistry efforts have explored the SAR of this class of inhibitors. The core trans-cyclopropylamine is generally essential for activity. Modifications often focus on the "right-side" functionalization of the molecule to enhance binding affinity in the substrate pocket and improve physicochemical properties.[1] A recent study explored a series of cyclopropylamine-containing cyanopyrimidines, identifying compounds with potent anticancer activity and significant LSD1 inhibition.[5]

| Compound ID | Core Structure | LSD1 IC₅₀ (µM) | Cancer Cell Line Activity | Reference |

| VIIi | Cyanopyrimidine | 1.80 | Potent against MOLT-4, A549, HCT-116 | [5] |

| VIIb | Cyanopyrimidine | 2.25 | Potent against MOLT-4, A549, HCT-116 | [5] |

| Compound 34 | Styrenylcyclopropane | <0.004 | Potent against Kasumi-1 (AML) | [2] |

Experimental Protocol: LSD1 Inhibition Assay (Amplex Red Method)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), LSD1 enzyme, a suitable substrate (e.g., dimethylated H3K4 peptide), Horseradish Peroxidase (HRP), and Amplex Red reagent.

-

Compound Preparation: Serially dilute the test compounds (this compound derivatives) in DMSO and then in assay buffer to achieve final desired concentrations.

-

Assay Procedure:

-

Add 25 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well black plate.

-

Add 25 µL of the LSD1 enzyme/substrate mixture to each well to initiate the reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Add 50 µL of a detection mixture containing HRP and Amplex Red to each well.

-

Incubate for an additional 15-30 minutes.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 2: Kinase Inhibition for Anti-Proliferative and Anti-Inflammatory Effects

The benzonitrile scaffold, often in a quinoline or pyrimidine context, is a cornerstone in the development of kinase inhibitors. These enzymes are critical nodes in signaling pathways that control cell growth, differentiation, and survival, making them prime targets in oncology and inflammatory diseases.

Targeted Kinases and Mechanisms of Action

-

Epidermal Growth Factor Receptor (EGFR): 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivatives have been developed as potent inhibitors of EGFR tyrosine kinase.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation. Inhibitors block the ATP binding site, preventing autophosphorylation and subsequent signal transduction.

-

Src Kinase: 4-phenylamino-3-quinolinecarbonitrile derivatives have been optimized as highly potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell motility, adhesion, and proliferation.[7] One such compound, with an IC₅₀ of 1.2 nM, effectively inhibited tumor growth in xenograft models.[7]

-

Checkpoint Kinase 1 (Chk1): Indeno[1,2-c]pyrazol-based benzonitriles have been identified as potent Chk1 inhibitors.[8] Chk1 is a crucial component of the DNA damage response pathway. Its inhibition can potentiate the cytotoxicity of DNA-damaging chemotherapy agents by abrogating cell cycle checkpoints.[8]

Caption: A typical workflow for the discovery and validation of a kinase inhibitor.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by a kinase reaction, which is then converted into a luminescent signal.

-

Kinase Reaction:

-

In a 96- or 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (benzonitrile derivative).

-

Incubate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

ADP-Glo™ Reagent Addition:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: A lower luminescent signal in the presence of the test compound indicates inhibition. Calculate percent inhibition and determine the IC₅₀ value from a dose-response curve.

Part 3: Selective Androgen Receptor Modulators (SARMs)

Beyond enzyme inhibition, the benzonitrile core is integral to the design of Selective Androgen Receptor Modulators (SARMs).

Mechanism of Action: Tissue-Selective Anabolic Activity

The goal of SARM therapy is to harness the beneficial anabolic effects of androgens (e.g., on muscle and bone) while avoiding their undesirable androgenic effects (e.g., on the prostate).[9] SARMs achieve this by binding to the androgen receptor (AR) and inducing a unique conformational change that results in tissue-specific gene regulation. In a breakthrough study, a 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative was identified as a clinical candidate.[9] This compound, 2f , demonstrated ideal SARM profiles, showing anabolic effects on muscle while having neutral effects on the prostate in preclinical models.[9]

Caption: Differential action of a SARM compared to testosterone in anabolic vs. androgenic tissues.

Experimental Protocol: The Hershberger Assay

The Hershberger assay is the standard in vivo model for identifying and characterizing the activity of androgens and SARMs.

-

Animal Model: Use castrated male rats (to remove endogenous androgen influence).

-

Dosing: Administer the test compound (e.g., compound 2f ) and a reference androgen (e.g., testosterone propionate) daily for a set period (e.g., 10 days). A vehicle control group is also included.

-

Endpoint Measurement: At the end of the study, euthanize the animals and carefully dissect and weigh specific tissues.

-

Anabolic Tissues: Levator ani muscle.

-

Androgenic Tissues: Ventral prostate, seminal vesicles.

-

-

Analysis: Compare the weights of the tissues from the compound-treated groups to the vehicle control. A successful SARM will significantly increase the weight of the levator ani muscle (anabolic effect) without significantly increasing the weight of the prostate or seminal vesicles (low androgenic effect).

Part 4: Other Notable Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas:

-

Antimalarial Activity: Diamine quinoline methanols designed from the mefloquine scaffold, which incorporate a cyclopropylamino moiety, have shown potency against Plasmodium falciparum.[10] These compounds were designed to maintain antimalarial activity while reducing accumulation in the central nervous system.[10]

-

DPP-4 Inhibition: Quinazolinone derivatives featuring a benzonitrile group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[11][12] These compounds showed good inhibitory activity, although they were less potent than the clinical standard, sitagliptin.[11]

-

Antioxidant Activity: Certain 4-cyclopropyl-dihydrothiazole derivatives have been synthesized and evaluated for their antioxidant properties using DPPH and ABTS assays, showing moderate to high activity.[13]

Conclusion and Future Perspectives

The this compound core and its related structures represent a highly fruitful scaffold for modern drug discovery. Its proven success in targeting diverse and critical proteins—from epigenetic modulators like LSD1 to signaling kinases and nuclear receptors—underscores its privileged nature. The primary activities are centered on enzyme inhibition, particularly in the realm of oncology, where derivatives have progressed to advanced preclinical and clinical stages. Future efforts will likely focus on refining the selectivity of these inhibitors, optimizing their pharmacokinetic and safety profiles, and exploring novel conjugates to deliver these potent agents more effectively to target tissues. The continued exploration of this scaffold's chemical space undoubtedly holds promise for the development of next-generation therapeutics.

References

-

Synthesis and structure-activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

-

Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. [Link]

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]

-

4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Journal of Medicinal Chemistry. [Link]

-

Perspectives on natural product epigenetic modulators in chemical biology and medicine. Natural Product Reports. [Link]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. [Link]

-

Epigenetic modulators provide a path to understanding disease and therapeutic opportunity. Genes & Development. [Link]

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

-

Targeting LSD1 in cancer: Molecular elucidation and recent advances. Cancer Letters. [Link]

-

Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. [Link]

-

Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules. [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]

Sources

- 1. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting LSD1 in cancer: Molecular elucidation and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. researchgate.net [researchgate.net]

The Strategic Incorporation of 4-(Cyclopropylamino)benzonitrile in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In the intricate landscape of drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. The 4-(cyclopropylamino)benzonitrile scaffold has emerged as a privileged motif, particularly in the design of targeted therapies such as kinase inhibitors. This guide provides an in-depth technical analysis of this building block, elucidating the physicochemical and pharmacological rationale for its use. We will explore its strategic application, exemplified by its conceptual relationship to potent therapeutic agents, delve into validated synthetic protocols, and discuss the critical structure-activity relationships that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics.

The Molecular Rationale: Deconstructing this compound

The utility of this compound as a building block is not coincidental; it is a product of the synergistic interplay between its two key structural features: the cyclopropylamine moiety and the para-substituted benzonitrile ring.

The Cyclopropylamine Fragment: A Game of Rigidity and Stability

The cyclopropyl group is far more than a simple saturated ring. Its introduction into a drug candidate imparts a unique set of properties that medicinal chemists strategically exploit:

-

Conformational Rigidity: The three-membered ring of the cyclopropyl group significantly restricts the rotational freedom of the appended amine. This pre-organization of the molecule into a more defined conformation can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and potency.[1]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger alkyl groups.[2] This can improve the pharmacokinetic profile of a drug by increasing its half-life and bioavailability. However, it is crucial to note that cyclopropylamines can, in some contexts, be oxidized to reactive ring-opened intermediates, a potential liability that must be assessed.[2][3][4]

-

Vectorial Exit Point: The cyclopropyl group provides a well-defined, three-dimensional vector for exiting the binding pocket of a target protein. This allows for the exploration of surrounding solvent-exposed regions to further optimize properties like solubility or to introduce additional pharmacophoric features.

The Benzonitrile Moiety: A Key Pharmacophoric Anchor

The benzonitrile group is a versatile pharmacophore frequently employed in kinase inhibitors. Its key functions include:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. In many kinase inhibitors, this feature is critical for anchoring the molecule to the "hinge" region of the kinase ATP-binding site, a conserved motif that is essential for inhibitory activity.

-

Modulation of Physicochemical Properties: The nitrile group is a polar functionality that can influence the solubility and overall polarity of a molecule. Its electron-withdrawing nature also modulates the pKa of the cyclopropylamine.

-

Metabolic Resistance: The nitrile group is generally robust and not readily metabolized, contributing to the overall stability of the drug molecule.[5]

Application in Kinase Inhibition: The JAK-STAT Pathway

A primary therapeutic area where scaffolds related to this compound have proven invaluable is in the inhibition of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[6][7][8] Dysregulation of this pathway is implicated in a host of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune disorders.[3][9]

As illustrated in Figure 1, JAK inhibitors function by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade downstream effectively mitigates the effects of pro-inflammatory cytokines.

Case Study: Fedratinib - A Conceptual Analogue

While a marketed drug containing the exact this compound fragment is not publicly documented, the FDA-approved JAK2 inhibitor, Fedratinib (Inrebic®) , serves as an outstanding conceptual model to understand its application.[4][6][10][11] Fedratinib is used to treat myelofibrosis, a serious bone marrow disorder.[4]

The core of Fedratinib features an aminopyrimidine scaffold. The strategic value of a building block like this compound lies in its potential to be coupled to such a core, where the cyclopropylamino group would occupy a key binding pocket and the benzonitrile would provide a crucial interaction point. The development of Fedratinib and other kinase inhibitors has provided a wealth of knowledge on the structure-activity relationships (SAR) in this chemical space.

Structure-Activity Relationship (SAR) Insights

The optimization of kinase inhibitors is a meticulous process of iterative design, synthesis, and testing. For a hypothetical inhibitor series based on the this compound scaffold, the following SAR principles would be critical to investigate:

| Moiety | Modification | Predicted Impact on Activity | Rationale |

| Cyclopropyl Group | Replacement with larger cycloalkyl (e.g., cyclobutyl, cyclopentyl) | Potentially decreased potency | Loss of optimal conformational rigidity may lead to an entropic penalty upon binding. |

| Replacement with small alkyl (e.g., ethyl, isopropyl) | Likely decreased potency and metabolic stability | Increased flexibility and introduction of metabolically labile sites. | |

| Amine Linker | N-methylation | Potentially altered potency and selectivity | May introduce steric clashes or improve interactions depending on the specific topology of the target's binding pocket. |

| Benzonitrile Ring | Isomeric substitution (meta- or ortho-nitrile) | Significant loss of potency | The para-position is often optimal for forming the key hydrogen bond with the kinase hinge region. |

| Replacement of nitrile with other H-bond acceptors (e.g., carboxamide) | Variable; may maintain or lose potency | Depends on the precise geometric and electronic requirements of the hinge region. The linear geometry of the nitrile is often ideal. | |

| Substitution on the phenyl ring | Can modulate potency, selectivity, and physicochemical properties | Introduction of, for example, a methoxy or halogen group can be used to probe for additional interactions or to block metabolic hotspots. |

Synthetic Protocols: A Validated Approach

The synthesis of molecules incorporating the this compound scaffold can be approached through established and reliable synthetic methodologies. A common strategy involves the coupling of a pre-functionalized heterocyclic core with the building block.

Synthesis of the this compound Building Block

The building block itself can be synthesized via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination

-

Step 1: To an oven-dried flask, add 4-bromobenzonitrile (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable ligand like Xantphos (0.04 eq).

-

Step 2: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Step 3: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Step 4: Add anhydrous toluene as the solvent, followed by cyclopropylamine (1.2 eq).

-

Step 5: Heat the reaction mixture to reflux (e.g., 100-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Step 6: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.

-

Step 7: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 8: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Incorporation into a Kinase Inhibitor Scaffold (Illustrative Example)

The following protocol illustrates how the building block could be incorporated into a pyrimidine core, a common feature in kinase inhibitors like Fedratinib.

-

Step 1: Dissolve the this compound (1.1 eq) and a suitable dichlorinated pyrimidine core (1.0 eq) in a polar aprotic solvent such as n-butanol or dioxane.

-

Step 2: Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Step 3: Heat the mixture to a high temperature (e.g., 120-150 °C), potentially using microwave irradiation to accelerate the reaction.

-

Step 4: Monitor the reaction for the formation of the mono-substituted product.

-

Step 5: Upon completion, cool the reaction and purify the intermediate via chromatography.

-

Step 6: The resulting intermediate, now containing the this compound moiety, can be further functionalized at the remaining chlorine position using standard cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig amination) to complete the synthesis of the target kinase inhibitor.

ADME and Toxicology Profile: A Self-Validating System

A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity.

-

Absorption and Distribution: The physicochemical properties of this compound (MW: ~158, calculated LogP: ~2.2) suggest that it is a good starting point for developing orally bioavailable drugs that adhere to Lipinski's Rule of Five.

-

Metabolism: As previously mentioned, the cyclopropyl group is often metabolically robust.[2] However, the potential for CYP-mediated ring-opening of the cyclopropylamine to form reactive metabolites is a known liability that must be carefully evaluated in preclinical studies.[3][4] In vitro assays using liver microsomes or hepatocytes are essential to identify potential metabolic hotspots and to quantify the formation of any reactive species.

-

Toxicity: The benzonitrile moiety itself is not without potential toxicological concerns. High exposures can be associated with irritation and, like other organic nitriles, there is a potential for in vivo decomposition to release cyanide, although this is generally a minor pathway for benzonitriles used in pharmaceuticals.[5] Comprehensive toxicological screening is a mandatory component of any drug discovery program utilizing this scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful and validated building block in the medicinal chemist's toolkit. Its strategic combination of conformational constraint, metabolic stability, and key pharmacophoric features makes it particularly well-suited for the design of kinase inhibitors targeting the JAK-STAT pathway and other related enzyme families. While the journey from a building block to an approved drug is fraught with challenges, a deep understanding of the principles outlined in this guide—from molecular rationale and SAR to synthetic execution and ADME/Tox profiling—provides a solid foundation for success. As our understanding of target biology continues to expand, the judicious application of well-designed building blocks like this compound will remain a cornerstone of innovative drug discovery.

References

-